molecular formula C11H14O4 B6243309 2-(4-ethyl-2-methoxyphenoxy)acetic acid CAS No. 25141-50-8

2-(4-ethyl-2-methoxyphenoxy)acetic acid

Cat. No. B6243309
CAS RN: 25141-50-8
M. Wt: 210.2
InChI Key:
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Description

2-(4-Ethyl-2-methoxyphenoxy)acetic acid (EMPA) is an organic compound belonging to the phenoxyacetic acid family of compounds. It is a colorless solid with a molecular weight of 232.3 g/mol. EMPA has a wide range of applications in the areas of scientific research, biochemistry, and physiology. It is used as an intermediate in the synthesis of various compounds and as a reagent in organic synthesis. EMPA has also been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-2-methoxyphenoxy)acetic acid is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase, fatty acid synthase, and malic enzyme. It is also thought to inhibit the activity of certain transcription factors, such as AP-1 and NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(4-ethyl-2-methoxyphenoxy)acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase, fatty acid synthase, and malic enzyme. It has also been found to inhibit the activity of certain transcription factors, such as AP-1 and NF-κB. In addition, 2-(4-ethyl-2-methoxyphenoxy)acetic acid has been found to inhibit the growth of certain cancer cell lines, such as human breast cancer cells.

Advantages and Limitations for Lab Experiments

The use of 2-(4-ethyl-2-methoxyphenoxy)acetic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is readily available. It is also easy to handle and store. Additionally, it is a relatively non-toxic compound and has low environmental impact. However, it is important to note that 2-(4-ethyl-2-methoxyphenoxy)acetic acid is a relatively unstable compound and can easily decompose under certain conditions.

Future Directions

The potential applications of 2-(4-ethyl-2-methoxyphenoxy)acetic acid are vast and varied. Further research is needed to better understand its mechanism of action and to identify new uses for it. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for 2-(4-ethyl-2-methoxyphenoxy)acetic acid. Additionally, research is needed to develop new methods for using 2-(4-ethyl-2-methoxyphenoxy)acetic acid in laboratory experiments and to identify new potential therapeutic uses for it. Finally, research is needed to develop new methods for the detection and quantification of 2-(4-ethyl-2-methoxyphenoxy)acetic acid in biological samples.

Synthesis Methods

Synthesis of 2-(4-ethyl-2-methoxyphenoxy)acetic acid is typically achieved through a two-step process. The first step involves the reaction of p-toluenesulfonic acid with 4-ethyl-2-methoxybenzaldehyde in an aqueous solvent to produce 4-ethyl-2-methoxyphenylsulfonate. This intermediate is then reacted with acetic anhydride in an aqueous solvent to form 2-(4-ethyl-2-methoxyphenoxy)acetic acid.

Scientific Research Applications

2-(4-ethyl-2-methoxyphenoxy)acetic acid is used extensively in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agricultural chemicals, and natural products. It is also used as a building block in the synthesis of various polymers, such as polyurethanes and polyesters.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethyl-2-methoxyphenoxy)acetic acid involves the reaction of 4-ethyl-2-methoxyphenol with chloroacetic acid, followed by hydrolysis of the resulting ester.", "Starting Materials": [ "4-ethyl-2-methoxyphenol", "Chloroacetic acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-2-methoxyphenol (1.0 g) and chloroacetic acid (1.2 g) in ethanol (10 mL) and add a catalytic amount of sodium hydroxide.", "Step 2: Heat the mixture at reflux for 4 hours.", "Step 3: Cool the mixture and pour it into water (50 mL).", "Step 4: Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization from ethanol to obtain 2-(4-ethyl-2-methoxyphenoxy)acetic acid as a white solid (yield: 80%)." ] }

CAS RN

25141-50-8

Product Name

2-(4-ethyl-2-methoxyphenoxy)acetic acid

Molecular Formula

C11H14O4

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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